(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione
Description
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione is a bicyclic heterocyclic compound featuring fused pyrrolidine and imidazole rings. Its stereochemistry (S-configuration) and dihydro modifications at positions 3 and 6 confer distinct structural and electronic properties.
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(7aS)-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione |
InChI |
InChI=1S/C6H8N2O2/c9-5-1-4-2-7-6(10)8(4)3-5/h4H,1-3H2,(H,7,10)/t4-/m0/s1 |
InChI Key |
KFIDAKBCPVAUOD-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@H]2CNC(=O)N2CC1=O |
Canonical SMILES |
C1C2CNC(=O)N2CC1=O |
Origin of Product |
United States |
Preparation Methods
L-Proline as a Chiral Synthon
L-Proline, a naturally occurring chiral amino acid, serves as a pivotal starting material for constructing the pyrroloimidazole core. In a one-pot three-component reaction, L-proline (32a ) reacts with aryl 1,2-diketones (31а–g ) and ammonium acetate under microwave irradiation to yield pyrrolo[1,2-a]imidazol-6-ols (33h–k ). This method achieves regioselective cyclization, with the stereochemistry at the C5 position dictated by the inherent chirality of L-proline. Subsequent oxidation of the hydroxyl group to a ketone introduces the dione functionality, although specific conditions for this step require further optimization.
Intramolecular Hydroamination and Azidation
A novel one-pot synthesis involves the reaction of pyrrolidine (28а ) with acetylenedicarboxylate (29а ), forming dihydropyrrolo[1,2-a]imidazole-2,3-dicarboxylate (30 ) via hydroamination/azidation/cyclization cascades (Scheme 10). This method constructs four C–N bonds sequentially, achieving moderate yields (50–65%). The stereochemical outcome remains contingent on the configuration of the starting pyrrolidine, necessitating enantiomerically pure precursors for (S)-selectivity.
Asymmetric Catalytic Hydrogenation
Hydrogenation of 4-(Hydroxyimino)heptanedioic Acid Esters
Adapting methods from pyrrolizine-dione synthesis, monoalkyl esters of 4-(hydroxyimino)heptanedioic acid undergo catalytic hydrogenation in the presence of tertiary amines (e.g., triethylamine) to yield 5-oxo-2-pyrrolidinepropanoic acid. Cyclization with acid anhydrides (e.g., acetic anhydride) or diketene then furnishes the dione framework. While the patent reports overall yields exceeding 80%, enantiomeric control remains unaddressed. Introducing chiral amines or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) could rectify this gap, enabling direct access to the (S)-enantiomer.
Multi-Component Reactions and Cycloadditions
[3+2] Cycloaddition with Phenacyl Azides
Phenacyl azides (34a–f ) react with L-proline (32a ) in toluene under reflux to form 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles (35а–f ) via a cascade of [3+2] cycloaddition and oxidative aromatization (Scheme 12). Yields range from 70–85%, with the stereochemistry at C5 inherited from L-proline. Post-synthetic oxidation of the aromatic ring introduces the 3,6-dione groups, though detailed protocols for this transformation are sparse in the literature.
Microwave-Assisted Synthesis
Enzymatic and Oxidative Methods
Monoamine Oxidase (MAO)-Mediated Oxidation
The indirect oxidation of 2-(pyrrolidin-1-yl)ethylamine (60 ) using MAO-N-D5 and flavin adenine dinucleotide (FAD) yields 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole (61 ). While the enzymatic route offers inherent stereoselectivity, yields are unspecified, and scalability challenges persist. Optimization of FAD recycling and enzyme stability could render this method industrially viable.
Oxidative Cyclization with NaIO4
Comparative Analysis of Methodologies
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|---|
| L-Proline Cyclization | L-Proline | Aryl diketones, NH4OAc, MW | 70–85 | High (S-configuration) | Moderate |
| Catalytic Hydrogenation | 4-(Hydroxyimino)ester | H2, Tertiary amine, CuCr | >80 | Low | High |
| [3+2] Cycloaddition | Phenacyl azides | L-Proline, PhMe, reflux | 70–85 | High (S-configuration) | Moderate |
| Enzymatic Oxidation | 2-(Pyrrolidin-1-yl)ethylamine | MAO-N-D5, FAD | N/A | High | Low |
Table 1. Evaluation of synthetic routes for (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione.
Chemical Reactions Analysis
Synthetic Routes and Cyclization Mechanisms
The compound is synthesized via stereoselective cyclization strategies. A prominent method involves intramolecular cyclocondensation of proline-derived precursors. For example:
-
Reaction of L-proline derivatives with carbamoylating agents (e.g., carbonyldiimidazole) forms intermediate imidazolidinones, which undergo acid-catalyzed cyclization to yield the bicyclic dione .
-
Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., monoamine oxidase) ensures retention of the (S)-configuration during ring closure .
Key synthetic steps include:
-
Activation of the pyrrolidine nitrogen for nucleophilic attack.
-
Formation of the imidazole ring via dehydration or elimination.
Nucleophilic Additions at the Diketone Site
The electron-deficient carbonyl groups at positions 3 and 6 participate in nucleophilic reactions:
For example, treatment with methylamine under basic conditions generates 3,6-bis(methylamino) derivatives , which exhibit enhanced solubility and bioactivity .
Ring-Opening and Functionalization
Controlled ring-opening reactions enable modular derivatization:
-
Photochemical [2+2] Cycloaddition :
UV irradiation in the presence of alkenes yields fused tricyclic systems .
Catalytic Cross-Coupling Reactions
Palladium-mediated couplings introduce aryl/heteroaryl groups:
Comparison with Structural Analogs
Reactivity differences between (S)-dihydro-pyrroloimidazole-dione and related compounds:
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione exhibit promising antimicrobial properties. For instance:
- A study synthesized various derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed moderate to significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .
| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| 5A | 8 | 216.56 |
| 5B | 10 | 158.38 |
| 5C | 17 | 133.86 |
| Penicillin | 30 | - |
This table illustrates the effectiveness of selected compounds derived from this compound compared to a standard antibiotic.
Anticancer Potential
The compound has also been explored for its anticancer properties. Research has demonstrated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example:
- A derivative was tested against various cancer cell lines and exhibited cytotoxic effects with IC50 values indicating potential for development into therapeutic agents .
Synthetic Applications
This compound serves as an important synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various chemical reactions:
- Cyclization Reactions : The compound can be used to synthesize more complex heterocyclic structures.
- Functionalization : It can undergo functionalization reactions to introduce different substituents that enhance biological activity or alter physical properties.
Case Study 1: Antimicrobial Evaluation
In a recent study published in the Journal of Medicinal and Chemical Sciences, researchers synthesized a series of derivatives based on this compound and evaluated their antimicrobial activity using agar diffusion methods. The findings highlighted several compounds with significant antibacterial effects against multi-drug resistant strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound derivatives against human cancer cell lines. The study revealed that specific modifications to the compound's structure could enhance its cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action of (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione with analogous heterocycles, focusing on structural features , synthetic methods , and physicochemical properties .
Structural and Functional Group Comparisons
Key Observations :
- The lactam groups in (S)-dihydro-1H-pyrrolo[1,2-C]imidazole-3,6-dione enhance hydrogen-bonding capacity compared to non-lactam analogs like 6-methyl-2,3-diphenyl derivatives .
- Stereochemistry (S-configuration) may influence chiral recognition in enzyme-binding pockets, a feature absent in symmetrically substituted compounds (e.g., 6H,13H-pyrido-pyrrolo-pyrazino-indole-dione) .
Key Observations :
- Chiral synthesis of the target compound may face challenges in enantiomeric excess, whereas rhodium-catalyzed methods for non-chiral analogs achieve high yields (e.g., 90% for 6-methyl-2,3-diphenyl derivatives) .
Physicochemical and Spectroscopic Properties
Key Observations :
- The high melting points of pyrido-pyrrolo-pyrazino-indole-dione derivatives (up to 347°C) suggest strong intermolecular forces, likely due to extended π-systems, whereas the target compound’s simpler structure may lower its melting point .
- IR spectra of lactam-containing analogs (e.g., 1700–1727 cm⁻¹) align with the expected C=O stretches in the target compound .
Biological Activity
(S)-Dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on current literature.
- Molecular Formula : CHNO
- Molecular Weight : 140.14 g/mol
- CAS Number : 1447616-13-8
- Structure : The compound features a bicyclic structure that includes both pyrrole and imidazole rings, which are known for their significant biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Cognition Enhancement : Research indicates that derivatives of this compound exhibit cognition-enhancing properties. A study demonstrated that certain derivatives could reverse scopolamine-induced amnesia in animal models, with effective doses ranging from 0.3 to 1 mg/kg .
- Antimicrobial Activity : The compound has shown promise in antimicrobial applications. For instance, pyrrole derivatives synthesized from similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 3.12 µg/mL .
- Neuroprotective Effects : Some studies suggest that compounds related to this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative conditions .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Cognition Enhancement Studies :
- Antimicrobial Efficacy :
- Neuroprotective Mechanisms :
Q & A
Q. What are the common synthetic routes for preparing (S)-dihydro-1H-pyrrolo[1,2-C]imidazole-3,6(2H,5H)-dione, and how do they differ in yield and scalability?
The synthesis typically involves cyclization or cyclocondensation strategies. For example, highlights that pyrroloimidazoles are synthesized via cycloaddition reactions using substituted amines and carbonyl precursors under acidic or basic conditions. A specific protocol from describes a Suzuki coupling approach for structurally similar compounds, achieving 75% yield using Pd catalysts and optimized solvent systems (toluene/ethanol, 110°C, 12 h). Scalability may depend on purification methods (e.g., column chromatography with hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?
Key methods include:
- 1H/13C NMR : provides bond angles and torsion angles from X-ray crystallography, which can validate stereochemistry. For example, the C5–C4–H4A bond angle (111.6°) and hydrogen-bond geometry are critical for confirming the (S)-configuration.
- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) is essential for verifying molecular weight (C6H8N2O3, MW 156.14) as shown in .
- IR spectroscopy : Carbonyl stretches (1700–1680 cm⁻¹) confirm the presence of dione moieties () .
Q. How can researchers optimize reaction conditions to avoid byproducts in pyrroloimidazole synthesis?
demonstrates that base-promoted reactions (e.g., K2CO3 in toluene/ethanol) minimize side reactions. For instance, adjusting the stoichiometry of phenyl boronic acid (0.64 mmol) relative to the brominated precursor (0.29 mmol) in reduces halogenated impurities. Temperature control (50–110°C gradients) and inert atmospheres are also critical .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., ambiguous NMR or MS peaks) be resolved for this compound?
Contradictions may arise from isomerization or impurities. details a case where ozonated pyrrole derivatives produced overlapping peaks due to isomers. To resolve this:
Q. What strategies are effective for achieving stereoselective synthesis of the (S)-enantiomer?
Asymmetric catalysis or chiral auxiliaries are required. describes aerobic C–H activation with Pd/Cu catalysts to control stereochemistry in pyrroloimidazoles. For example, using (S)-proline-derived ligands can induce enantiomeric excess (>90% ee). also highlights recrystallization in ethyl acetate/hexane mixtures to isolate the desired enantiomer .
Q. How do electronic and steric effects influence the reactivity of this compound in cyclization reactions?
shows that electron-withdrawing groups (e.g., nitro or trifluoromethyl) on aryl substituents accelerate cyclization by stabilizing transition states. Steric hindrance from bulky groups (e.g., 2-octyldodecyl in ) can reduce reaction rates but improve regioselectivity. Computational modeling (DFT) is recommended to predict substituent effects .
Q. What methodologies are used to correlate charge transport properties with structural features in pyrroloimidazole-dione derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
